12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one
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Overview
Description
12-bromo-5-oxa-1,8-diazatricyclo[74002,7]trideca-2(7),8,10,12-tetraen-3-one is a heterocyclic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 4-bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
Uniqueness
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one is unique due to its specific bromine substitution and the presence of an oxa-diazatricyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H7BrN2O2 |
---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-1-2-9-12-7-4-15-5-8(14)10(7)13(9)3-6/h1-3H,4-5H2 |
InChI Key |
MKVOOHOIYLISDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)N3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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